Trigevolol

Catalog No.
S597953
CAS No.
76812-98-1
M.F
C21H28N2O7
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigevolol

CAS Number

76812-98-1

Product Name

Trigevolol

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O

Synonyms

1-(2-(3-carbamoyl-4-hydroxyphenoxy)ethylamino)-3-(4-(2-methoxyethoxy)phenoxy)-2-propanol methanesulfonate, CGP 17-582, CGP 17582, CGP-17-582, salcardolo

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O

Trigevolol is a synthetic compound classified as a beta-blocker, specifically designed for cardiovascular applications. It is characterized by its ability to selectively block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. Trigevolol exhibits a unique chemical structure that allows it to modulate sympathetic nervous system activity effectively, making it useful in treating conditions such as hypertension and heart failure.

Typical for beta-blockers, including:

  • Oxidation: This reaction can lead to the formation of various oxidized derivatives, potentially altering its pharmacological properties.
  • Reduction: Reduction reactions may also occur, affecting the compound's activity and stability.
  • Substitution: The presence of functional groups in Trigevolol allows for substitution reactions, which can lead to the creation of analogs with varied biological activities.

These reactions are essential for understanding how Trigevolol can be modified to enhance its efficacy or reduce side effects.

Trigevolol's primary biological activity is its role as a selective antagonist of beta-1 adrenergic receptors. This selectivity provides several therapeutic benefits:

  • Cardiovascular Effects: By blocking beta-1 receptors, Trigevolol reduces heart rate and myocardial contractility, leading to decreased oxygen demand by the heart muscle.
  • Hypertension Management: The compound effectively lowers blood pressure by inhibiting the effects of adrenaline and noradrenaline on the heart and blood vessels.
  • Heart Failure Treatment: Trigevolol has been shown to improve outcomes in patients with heart failure by enhancing cardiac function and reducing hospitalizations.

The synthesis of Trigevolol typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds that undergo functionalization.
  • Reactions: Key steps may include nucleophilic substitutions, cyclizations, and modifications of functional groups to achieve the desired beta-blocking activity.
  • Purification: After synthesis, techniques such as recrystallization or chromatography are employed to purify the final product.

The detailed synthetic route can vary depending on the specific isomer or derivative being produced.

Trigevolol is primarily used in clinical settings for:

  • Hypertension Treatment: It is prescribed to manage high blood pressure effectively.
  • Heart Failure Management: The compound is utilized in treating chronic heart failure, improving patient quality of life.
  • Arrhythmia Control: Trigevolol may also be used off-label for controlling certain types of arrhythmias due to its cardiac effects.

Studies on Trigevolol's interactions with other drugs are crucial for understanding its safety profile. Key findings include:

  • Drug Interactions: Co-administration with other antihypertensives may enhance blood pressure-lowering effects but requires careful monitoring to avoid hypotension.
  • Metabolic Interactions: The metabolism of Trigevolol can be affected by liver enzyme inhibitors or inducers, impacting its efficacy and safety.
  • Adverse Effects: Potential side effects include bradycardia, fatigue, and dizziness, particularly when combined with other medications that affect heart rate.

Trigevolol shares similarities with other beta-blockers but possesses unique characteristics that distinguish it. Similar compounds include:

Compound NameSelectivityMain UseUnique Features
MetoprololBeta-1HypertensionExtended-release formulations available
AtenololBeta-1HypertensionRenally excreted
BisoprololBeta-1Heart failureLong half-life
PropranololNon-selectiveAnxiety disordersLipophilic nature affecting CNS penetration

Trigevolol's selectivity for beta-1 adrenergic receptors combined with its unique pharmacokinetic profile makes it particularly effective in managing cardiovascular conditions while minimizing side effects associated with non-selective beta-blockers.

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

420.18965124 g/mol

Monoisotopic Mass

420.18965124 g/mol

Heavy Atom Count

30

UNII

L2D8DE8S32

Wikipedia

Trigevolol

Dates

Modify: 2024-02-18

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